molecular formula C11H13ClN8O2Pt B048558 Histidinatoadenine platinum(II) CAS No. 117075-43-1

Histidinatoadenine platinum(II)

Cat. No. B048558
M. Wt: 519.8 g/mol
InChI Key: JJQINKAKYWFEQR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histidinatoadenine platinum(II) is a complex compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. The compound is a platinum-based drug that has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells.

Scientific Research Applications

Histidinatoadenine platinum(II) has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. It has also been found to be effective against drug-resistant cancer cells. Apart from cancer, the compound has also been studied for its antimicrobial properties.

Mechanism Of Action

Histidinatoadenine platinum(II) exerts its anti-tumor effects by binding to DNA and inhibiting its replication. The compound forms a covalent bond with the DNA molecule, leading to the formation of DNA adducts. These adducts interfere with the normal functioning of DNA, leading to cell death. The compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways.

Biochemical And Physiological Effects

Histidinatoadenine platinum(II) has been reported to have low toxicity and high selectivity towards cancer cells. The compound has been found to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against drug-resistant cancer cells. In addition to its anti-tumor effects, the compound has also been found to have antimicrobial properties.

Advantages And Limitations For Lab Experiments

Histidinatoadenine platinum(II) has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, the compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cancer cell lines. Additionally, the compound has not yet been tested in clinical trials, and its long-term effects on the human body are not known.

Future Directions

Histidinatoadenine platinum(II) has several potential future directions for research. One direction could be to further investigate its mechanism of action and its effects on different cancer cell lines. Another direction could be to test the compound in clinical trials to determine its efficacy and safety in humans. Additionally, the compound could be modified to improve its selectivity towards cancer cells and reduce its toxicity. Overall, Histidinatoadenine platinum(II) has shown promising results in scientific research and has the potential to be a valuable tool in cancer treatment.

Synthesis Methods

Histidinatoadenine platinum(II) is synthesized by reacting platinum(II) with histidine and adenine. The reaction is carried out in an aqueous solution under specific conditions of temperature and pH. The resulting compound is purified using various techniques such as chromatography and recrystallization.

properties

CAS RN

117075-43-1

Product Name

Histidinatoadenine platinum(II)

Molecular Formula

C11H13ClN8O2Pt

Molecular Weight

519.8 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride

InChI

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2

InChI Key

JJQINKAKYWFEQR-UHFFFAOYSA-L

SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2]

synonyms

histidinatoadenine platinum(II)
Pt(His)(adenine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.